1,4-Dibromo-2,5-bis(pentyloxy)benzene
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Overview
Description
1,4-Dibromo-2,5-bis(pentyloxy)benzene is an organic compound with the molecular formula C16H24Br2O2 It is a derivative of benzene, where two bromine atoms and two pentyloxy groups are substituted at the 1,4 and 2,5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,5-bis(pentyloxy)benzene can be synthesized through a multi-step process involving the bromination and etherification of benzene derivatives. One common method involves the bromination of 1,4-dihydroxybenzene to form 1,4-dibromo-2,5-dihydroxybenzene, followed by the etherification with pentyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and etherification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,5-bis(pentyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, thiols, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 1,4-diamino-2,5-bis(pentyloxy)benzene or 1,4-dithio-2,5-bis(pentyloxy)benzene.
Oxidation Products: Oxidation can yield quinones or other oxygenated derivatives.
Reduction Products: Reduction typically results in the formation of partially or fully dehalogenated compounds.
Scientific Research Applications
1,4-Dibromo-2,5-bis(pentyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science for the preparation of polymers and advanced materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-bis(pentyloxy)benzene involves its interaction with molecular targets through its bromine and pentyloxy groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The bromine atoms can participate in halogen bonding, while the pentyloxy groups can engage in hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: Similar in structure but with phenylalkoxy groups instead of pentyloxy groups.
1,4-Dibromo-2,5-difluorobenzene: Contains fluorine atoms instead of pentyloxy groups.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Features bromomethyl groups instead of pentyloxy groups.
Uniqueness
1,4-Dibromo-2,5-bis(pentyloxy)benzene is unique due to its specific substitution pattern and the presence of pentyloxy groups, which impart distinct chemical and physical properties. These properties make it valuable for specialized applications in materials science and organic synthesis .
Properties
CAS No. |
187326-96-1 |
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Molecular Formula |
C16H24Br2O2 |
Molecular Weight |
408.2 g/mol |
IUPAC Name |
1,4-dibromo-2,5-dipentoxybenzene |
InChI |
InChI=1S/C16H24Br2O2/c1-3-5-7-9-19-15-11-14(18)16(12-13(15)17)20-10-8-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
CKRBFGAADRFMBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1Br)OCCCCC)Br |
Origin of Product |
United States |
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